molecular formula C15H10ClN B1581051 4-Chloro-2-phenylquinoline CAS No. 4979-79-7

4-Chloro-2-phenylquinoline

Cat. No.: B1581051
CAS No.: 4979-79-7
M. Wt: 239.7 g/mol
InChI Key: GLVDSTVYOFXBKT-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a chlorine atom at the fourth position and a phenyl group at the second position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst such as zinc trifluoromethanesulfonate . Another method includes the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines . These reactions typically require specific conditions such as the use of ionic liquids or transition metal catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of zeolite catalysts and environmentally benign protocols has been explored to make the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed:

Scientific Research Applications

4-Chloro-2-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chloro-2-phenylquinoline can be compared with other quinoline derivatives such as:

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVDSTVYOFXBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299066
Record name 4-chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4979-79-7
Record name 4979-79-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127922
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-PHENYLQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable synthetic route for producing 4-Chloro-2-phenylquinoline?

A1: A novel one-pot oxidative deformylation method utilizes ferric chloride hexahydrate to synthesize 4-Chloro-2-phenylquinolines from corresponding N-formyldihydroquinolines. [, ]

Q2: Has this compound been incorporated into any metal complexes, and if so, what are their potential applications?

A2: Yes, this compound has been successfully incorporated as a ligand in a half-sandwich iridium(III) complex. This complex, [Ir(η5:κ1-C5Me4CH2py)(this compound)]PF6, demonstrated potent anticancer activity against MCF7 cancer cells, surpassing the potency of cisplatin. This activity is attributed to the complex's ability to disrupt mitochondrial membrane potential and induce oxidative stress. []

Q3: Are there any studies investigating the impact of solvent choice on reactions involving this compound derivatives?

A3: Yes, research has explored the amination reactions of this compound derivatives using amide solvents. [] This suggests ongoing investigation into the influence of solvent properties on the reactivity and potential applications of these compounds.

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